molecular formula C31H26BrF2N5O2S B13845638 N-(4'-Acetylbenzonitrile)-4'-descyano-4'-methyl Isavuconazole Bromide

N-(4'-Acetylbenzonitrile)-4'-descyano-4'-methyl Isavuconazole Bromide

Cat. No.: B13845638
M. Wt: 650.5 g/mol
InChI Key: QVCGCAMIVNXCHF-VKVBQESRSA-M
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Description

N-(4’-Acetylbenzonitrile)-4’-descyano-4’-methyl Isavuconazole Bromide is a synthetic compound that combines elements of benzonitrile and isavuconazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4’-Acetylbenzonitrile)-4’-descyano-4’-methyl Isavuconazole Bromide typically involves multiple steps. The initial step often includes the preparation of 4-Acetylbenzonitrile, which can be synthesized from 4-Ethynylbenzonitrile . The reaction conditions for this synthesis include the use of chloroform as a solvent and maintaining the reaction at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents, and maintaining stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4’-Acetylbenzonitrile)-4’-descyano-4’-methyl Isavuconazole Bromide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

N-(4’-Acetylbenzonitrile)-4’-descyano-4’-methyl Isavuconazole Bromide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the treatment of fungal infections.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4’-Acetylbenzonitrile)-4’-descyano-4’-methyl Isavuconazole Bromide involves its interaction with specific molecular targets. In the case of its antifungal activity, it likely inhibits the synthesis of ergosterol, a key component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

    4-Acetylbenzonitrile: A precursor in the synthesis of the compound.

    Isavuconazole: An antifungal agent with a similar mechanism of action.

Uniqueness

N-(4’-Acetylbenzonitrile)-4’-descyano-4’-methyl Isavuconazole Bromide is unique due to its combined structural elements, which may confer enhanced biological activity or improved pharmacokinetic properties compared to its individual components.

Properties

Molecular Formula

C31H26BrF2N5O2S

Molecular Weight

650.5 g/mol

IUPAC Name

4-[2-[1-[(2R,3R)-2-(2,5-difluorophenyl)-2-hydroxy-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butyl]-1,2,4-triazol-4-ium-4-yl]acetyl]benzonitrile;bromide

InChI

InChI=1S/C31H26F2N5O2S.BrH/c1-20-3-7-23(8-4-20)28-16-41-30(36-28)21(2)31(40,26-13-25(32)11-12-27(26)33)17-38-19-37(18-35-38)15-29(39)24-9-5-22(14-34)6-10-24;/h3-13,16,18-19,21,40H,15,17H2,1-2H3;1H/q+1;/p-1/t21-,31+;/m0./s1

InChI Key

QVCGCAMIVNXCHF-VKVBQESRSA-M

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)[C@H](C)[C@](CN3C=[N+](C=N3)CC(=O)C4=CC=C(C=C4)C#N)(C5=C(C=CC(=C5)F)F)O.[Br-]

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(C)C(CN3C=[N+](C=N3)CC(=O)C4=CC=C(C=C4)C#N)(C5=C(C=CC(=C5)F)F)O.[Br-]

Origin of Product

United States

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